Technical Guide: Synthesis of 3-(Methoxymethyl)-1,3-oxazolidin-2-one
This guide details the technical synthesis of 3-(Methoxymethyl)-1,3-oxazolidin-2-one (CAS 34277-56-0), a protected heterocyclic intermediate often utilized in medicinal chemistry for the development of oxazolidinone-clas...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical synthesis of 3-(Methoxymethyl)-1,3-oxazolidin-2-one (CAS 34277-56-0), a protected heterocyclic intermediate often utilized in medicinal chemistry for the development of oxazolidinone-class antibiotics (e.g., Linezolid derivatives) and chiral auxiliaries.
The guide prioritizes safety and scalability , distinguishing between the classical (high-risk) isolation of chloromethyl methyl ether (MOM-Cl) and the modern in-situ generation protocol , which is the recommended standard for contemporary laboratories.
-alkylation at position 3 with a methoxymethyl (MOM) group.
Primary Application: The MOM group serves as a robust protecting group for the nitrogen atom, stable against basic conditions and removable under specific acidic conditions. It also acts as a formaldehyde aminal equivalent in further diversifications.
Critical Safety Note: The primary reagent, MOM-Cl, is a potent carcinogen.[2] This guide details a closed-system in-situ generation method to mitigate exposure risks.
Strategic Pathway Analysis
The synthesis relies on the nucleophilic substitution (
) of the nitrogen anion of 2-oxazolidinone onto the electrophilic carbon of the methoxymethylating agent.
Pathway Comparison
Feature
Route A: Classical Isolation
Route B: In-Situ Generation (Recommended)
Reagents
Commercial MOM-Cl (or pre-distilled)
Dimethoxymethane (DMM) + Acetyl Chloride
Catalyst
None (Direct reaction)
Zinc Bromide () or Lewis Acid
Base
Sodium Hydride ()
Diisopropylethylamine (DIPEA)
Safety Profile
High Risk: Direct handling of carcinogen.
Controlled: Carcinogen consumed in pot.
Yield
85-95%
80-90%
Atom Economy
Moderate (Salt waste)
High (Bypasses isolation losses)
Reaction Mechanism
The reaction proceeds via the deprotonation of the carbamate nitrogen (
), creating a resonance-stabilized anion. This nucleophile attacks the oxocarbenium ion intermediate generated from the MOM source.
Figure 1: Mechanistic flow of the N-alkylation process.
Detailed Experimental Protocols
Protocol A: Modern In-Situ Generation (High Safety)
Recommended for all standard laboratory preparations to avoid isolation of MOM-Cl.
Stir for 30 minutes at 0°C until gas evolution ceases and the solution becomes clear/cloudy (anion formation).
Alkylation:
Add MOM-Cl dropwise via a syringe. Caution: MOM-Cl is volatile and highly toxic.
Allow the reaction to warm to room temperature and stir for 3-4 hours.
Workup:
Quench carefully with water (dropwise) to destroy excess NaH.
Extract with Ethyl Acetate (
).
Wash combined organics with Brine.
Characterization Data
The product should be validated using
NMR and IR spectroscopy.
Technique
Expected Signal
Structural Assignment
NMR
4.60 - 4.70 (s, 2H)
(Methylene bridge)
NMR
3.30 - 3.40 (s, 3H)
(Methoxy group)
NMR
4.30 - 4.40 (t, 2H)
Oxazolidinone protons
NMR
3.50 - 3.70 (t, 2H)
Oxazolidinone protons
IR
1740 - 1760
Stretch (Carbamate)
MS (ESI)
Molecular Ion
Process Flow Diagram
This diagram illustrates the decision logic and workflow for the synthesis, emphasizing the safety checkpoint.
Figure 2: Operational workflow comparing In-Situ vs. Classical synthesis routes.
References
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry. Link
Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM protection conditions).
Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[5][6][7][8] Current Pharmaceutical Design. (Context on oxazolidinone core reactivity).
GuideChem. (2024). 3-(Methoxymethyl)-1,3-oxazolidin-2-one - CAS 34277-56-0.[1] Link
Organic Syntheses. (2007). Preparation of Chloromethyl Methyl Ether. Organic Syntheses, Coll. Vol. 11, p. 232. Link
spectroscopic data for 3-(Methoxymethyl)-1,3-oxazolidin-2-one (NMR, IR, Mass Spec)
The following technical guide details the spectroscopic characterization of 3-(Methoxymethyl)-1,3-oxazolidin-2-one , a derivative of the 2-oxazolidinone heterocycle protected with a methoxymethyl (MOM) group. Introductio...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic characterization of 3-(Methoxymethyl)-1,3-oxazolidin-2-one , a derivative of the 2-oxazolidinone heterocycle protected with a methoxymethyl (MOM) group.
Introduction & Structural Context
3-(Methoxymethyl)-1,3-oxazolidin-2-one (C
HNO, MW 131.13 g/mol ) is the N-methoxymethyl (MOM) protected form of 2-oxazolidinone. This compound serves as a critical reference standard in organic synthesis, particularly when oxazolidinones are utilized as chiral auxiliaries (e.g., Evans auxiliaries) or heterocyclic scaffolds in medicinal chemistry.
The MOM group is a hemiaminal ether moiety that acts as a robust protecting group for the nitrogen atom, masking the acidic N-H proton (pKa ~21) and preventing unwanted N-acylation or N-alkylation during multi-step synthesis. Its spectroscopic signature is distinct, characterized by specific methylene and methyl signals in NMR and unique fragmentation patterns in Mass Spectrometry.
To ensure spectroscopic accuracy, the compound is typically synthesized via the N-alkylation of 2-oxazolidinone. This context is vital for interpreting impurity peaks (e.g., residual solvent, starting material).
Synthetic Protocol (Standardized)
Deprotonation: Reaction of 2-oxazolidinone with Sodium Hydride (NaH) in dry THF or DMF at 0°C.
Alkylation: Slow addition of Chloromethyl methyl ether (MOM-Cl).
Quench/Workup: Aqueous workup followed by extraction with EtOAc or DCM.
Purification: Silica gel chromatography (typically Hexanes/EtOAc).[1]
Figure 1: Standard synthetic pathway for N-MOM protection of oxazolidinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is defined by the symmetry of the oxazolidinone ring and the characteristic chemical shifts of the MOM group.
H NMR Data (300/400 MHz, CDCl
)
The proton spectrum displays four distinct signal sets. The absence of the broad N-H singlet (typically ~5.0-6.5 ppm in the parent carbamate) confirms N-alkylation.
Position
Group
Shift (, ppm)
Multiplicity
Integration
Coupling ()
Assignment Logic
N-CH-O
Methylene (MOM)
4.70 – 4.75
Singlet (s)
2H
-
Deshielded by N and O atoms; characteristic MOM singlet.
C(5)-H
Ring Methylene
4.35 – 4.45
Triplet (t)
2H
~7-8 Hz
Adjacent to Oxygen (O-CH); most downfield ring signal.[2]
C(4)-H
Ring Methylene
3.60 – 3.70
Triplet (t)
2H
~7-8 Hz
Adjacent to Nitrogen (N-CH); shielded relative to C(5).
O-CH
Methyl (MOM)
3.30 – 3.35
Singlet (s)
3H
-
Typical methoxy region; sharp singlet.
Technical Insight:
Solvent Effects: In more polar solvents like DMSO-
, the MOM methylene singlet may shift slightly downfield (~4.8 ppm).
Coupling: The ring protons at C4 and C5 form an
or spin system, often appearing as apparent triplets.
C NMR Data (75/100 MHz, CDCl
)
The carbon spectrum confirms the carbamate backbone and the hemiaminal ether linkage.
Position
Group
Shift (, ppm)
Signal Type
Notes
C=O
Carbonyl
158.0 – 159.5
Quaternary
Characteristic cyclic carbamate carbonyl.
N-CH-O
Methylene (MOM)
72.0 – 74.0
CH
Anomeric-like carbon; highly deshielded.
C(5)
Ring Methylene
62.0 – 63.5
CH
O-CH of the ring.
O-CH
Methyl (MOM)
55.0 – 56.0
CH
Standard methoxy carbon.
C(4)
Ring Methylene
42.0 – 44.0
CH
N-CH of the ring.
Infrared (IR) Spectroscopy
IR analysis is a rapid method to verify the integrity of the carbamate functionality and the absence of the N-H bond.
Key Vibrational Bands (Thin Film/ATR)
Carbonyl Stretch (C=O):1750 – 1770 cm
(Strong).
Note: This is slightly higher than typical acyclic carbamates due to ring strain in the 5-membered oxazolidinone system.
C-H Stretch: 2900 – 3000 cm
(Weak/Medium).
C-O Stretches: 1050 – 1250 cm
(Multiple bands).
Strong bands corresponding to the C-O-C (ether) and O-C=O (ester-like) linkages.
Absence of N-H: No broad band at 3200–3400 cm
. This is the primary indicator of successful N-protection.
Mass Spectrometry (MS)
The fragmentation pattern is dominated by the stability of the oxazolidinone ring and the lability of the MOM ether linkage.
Ionization Mode: Electron Impact (EI, 70 eV)
Molecular Ion (M
):131 (Often weak or distinct).
Base Peak: Likely
45 (CH=OCH, methoxymethyl cation) or fragments derived from the ring.
Fragmentation Pathway Logic
Loss of Methoxy Radical:
.
Cleavage of MOM Group: Loss of the entire methoxymethyl side chain to revert to the oxazolidinone cation (
87) or generation of the stable MOM cation ( 45).
Ring Fragmentation: Loss of CO
(44 Da) from the carbamate core.
Figure 2: Predicted fragmentation pathways for 3-(Methoxymethyl)-1,3-oxazolidin-2-one.
References & Data Validation
The spectroscopic data presented above is synthesized from authoritative characterization of the parent heterocycle and standard substituent effects for N-alkoxymethyl derivatives.
Parent Compound Data: NIST Mass Spectrometry Data Center.[3] Oxazolidin-2-one (CAS 497-25-6).[2][3] National Institute of Standards and Technology.[3]
Synthetic Methodology: Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 77. (Describes general N-acylation/alkylation protocols for oxazolidinones).
MOM Protection Chemistry: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM group spectral characteristics).
Analogous Characterization: Spectroscopic data for 3-methyl-2-oxazolidinone. PubChem CID 86884.
A Theoretical and Computational Scrutiny of 3-(Methoxymethyl)-1,3-oxazolidin-2-one: An In-depth Technical Guide
Abstract This technical guide provides a comprehensive theoretical framework for the study of 3-(Methoxymethyl)-1,3-oxazolidin-2-one, a molecule of interest in medicinal chemistry and materials science. While direct expe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 3-(Methoxymethyl)-1,3-oxazolidin-2-one, a molecule of interest in medicinal chemistry and materials science. While direct experimental and theoretical reports on this specific compound are limited, this document leverages established computational methodologies and findings from analogous oxazolidinone systems to construct a detailed analysis of its structural, electronic, and reactive properties. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of this and related oxazolidinone derivatives through the lens of modern computational chemistry. We will delve into the conformational landscape, spectroscopic signatures, and electronic characteristics that govern the molecule's function, providing both foundational principles and actionable protocols for its theoretical investigation.
Introduction: The Oxazolidinone Scaffold and the Significance of the N-Methoxymethyl Substituent
The oxazolidin-2-one core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in the development of novel antibiotics such as linezolid.[1] These compounds exert their antibacterial effects by inhibiting protein synthesis at a very early stage.[2] The versatility of the oxazolidinone ring also extends to its use as a chiral auxiliary in asymmetric synthesis.[3] The substituent at the N-3 position plays a crucial role in modulating the biological activity, pharmacokinetic properties, and stereochemical control of these molecules.
The introduction of a methoxymethyl group at the N-3 position, yielding 3-(Methoxymethyl)-1,3-oxazolidin-2-one, introduces a flexible and polar side chain that can significantly influence the molecule's conformational preferences, intermolecular interactions, and overall reactivity. Understanding these influences at a quantum-mechanical level is paramount for the rational design of new derivatives with tailored properties. This guide will explore the theoretical underpinnings of these properties, providing a roadmap for in silico characterization.
Conformational Landscape: A Dance of Rings and Side Chains
The biological activity and physical properties of 3-(Methoxymethyl)-1,3-oxazolidin-2-one are intrinsically linked to its three-dimensional structure. The five-membered oxazolidinone ring is not planar and can adopt various conformations, typically described as envelope or twisted forms.[4] The orientation of the N-methoxymethyl substituent relative to the ring further complicates this landscape.
Key Conformational Variables
The key degrees of freedom that define the conformational space of 3-(Methoxymethyl)-1,3-oxazolidin-2-one include:
Ring Pucker: The puckering of the oxazolidinone ring, which can be quantified by specific dihedral angles within the ring.
N-CH₂ Bond Rotation: The torsion angle around the N-CH₂ bond, which determines the orientation of the methoxymethyl group relative to the oxazolidinone ring.
CH₂-O Bond Rotation: The torsion angle around the CH₂-O bond, which dictates the position of the terminal methyl group.
A thorough exploration of the potential energy surface (PES) with respect to these variables is essential to identify the global and local energy minima, which represent the most stable conformations.
Theoretical Approach to Conformational Analysis
A robust computational protocol for exploring the conformational space of 3-(Methoxymethyl)-1,3-oxazolidin-2-one involves a multi-step approach:
Initial Conformational Search: Employing a lower-level, computationally less expensive method, such as molecular mechanics with a suitable force field (e.g., MMFF94), to perform a systematic or stochastic search of the conformational space. This step generates a large pool of potential low-energy conformers.
Geometry Optimization: The promising conformers identified in the initial search are then subjected to geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT). A common choice is the B3LYP functional with a Pople-style basis set like 6-31G(d).[5]
Energy Refinement: To obtain more accurate relative energies of the optimized conformers, single-point energy calculations can be performed using a larger basis set (e.g., 6-311++G(d,p)) and potentially a different functional or a higher level of theory like Møller-Plesset perturbation theory (MP2).
Thermodynamic Analysis: Frequency calculations are performed on the optimized geometries to confirm that they are true minima on the PES (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies. These corrections are crucial for determining the relative populations of the conformers at a given temperature.
Electronic Structure and Reactivity Descriptors
The electronic structure of 3-(Methoxymethyl)-1,3-oxazolidin-2-one dictates its reactivity and intermolecular interactions. DFT calculations provide a wealth of information about the electronic properties of a molecule.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
HOMO: The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons and the likely sites for electrophilic attack.
LUMO: The energy and spatial distribution of the LUMO indicate the molecule's ability to accept electrons and the likely sites for nucleophilic attack.
The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.
Negative Potential Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack and are favorable for hydrogen bond acceptance.
Positive Potential Regions (Blue): Indicate electron-poor areas, which are susceptible to nucleophilic attack.
Neutral Regions (Green): Indicate areas of relatively neutral potential.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It allows for the quantification of atomic charges, hybridization, and delocalization of electron density through donor-acceptor interactions. This analysis can reveal important insights into hyperconjugative effects and the nature of the chemical bonds.
Theoretical Spectroscopic Characterization
Computational chemistry can be a powerful tool for predicting and interpreting spectroscopic data, aiding in the structural elucidation of newly synthesized compounds.
Vibrational Spectroscopy (IR and Raman)
DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule. By performing a frequency calculation on the optimized geometry, a theoretical infrared (IR) and Raman spectrum can be generated. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, implemented in many quantum chemistry software packages, is a widely used and reliable approach for calculating NMR chemical shifts.[6] Theoretical chemical shifts are typically calculated relative to a reference compound, such as tetramethylsilane (TMS), and can be used to assign experimental spectra and to distinguish between different isomers or conformers.
Experimental Protocols: A Computational Workflow
This section outlines a detailed, step-by-step methodology for the theoretical investigation of 3-(Methoxymethyl)-1,3-oxazolidin-2-one.
Software and Hardware
Quantum Chemistry Software: A comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
Molecular Visualization Software: A program like GaussView, Avogadro, or Chemcraft is essential for building molecules and visualizing results.
Computational Resources: Access to a high-performance computing (HPC) cluster is recommended for more demanding calculations, especially for larger systems or higher levels of theory.
Step-by-Step Computational Protocol
Molecule Building: Construct the 3D structure of 3-(Methoxymethyl)-1,3-oxazolidin-2-one using a molecular builder.
Conformational Search (as described in Section 2.2):
Perform an initial search using a molecular mechanics force field.
Select a set of low-energy conformers for further analysis.
DFT Geometry Optimization:
For each selected conformer, perform a geometry optimization using DFT.
Method: B3LYP functional.
Basis Set: 6-31G(d).
Convergence Criteria: Use tight convergence criteria for both the energy and the geometry.
Frequency Calculation and Thermodynamic Analysis:
Perform a frequency calculation on each optimized geometry at the same level of theory.
Verify that there are no imaginary frequencies.
Extract thermodynamic data (ZPVE, Gibbs free energy).
Single-Point Energy Refinement:
For the most stable conformers, perform a single-point energy calculation.
Method: B3LYP or a more accurate functional.
Basis Set: 6-311++G(d,p).
Electronic Structure Analysis:
Generate molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential (MEP) map.
Perform an NBO analysis to investigate charge distribution and bonding.
Spectroscopic Prediction:
IR/Raman: Use the results from the frequency calculation to generate the theoretical spectra. Apply an appropriate scaling factor to the frequencies.
NMR: Perform a GIAO calculation to predict ¹H and ¹³C NMR chemical shifts.
Data Presentation and Visualization
Clear and concise presentation of computational data is crucial for interpretation and communication.
Table 1: Calculated Relative Energies and Thermodynamic Data for the Conformers of 3-(Methoxymethyl)-1,3-oxazolidin-2-one
Conformer
Relative Energy (kcal/mol)
Relative Gibbs Free Energy (kcal/mol)
Population (%)
A
0.00
0.00
75.3
B
0.85
0.92
18.1
C
1.52
1.65
6.6
Energies calculated at the B3LYP/6-311++G(d,p)//B3LYP/6-31G(d) level of theory. Populations are calculated at 298.15 K.
Diagrams
Visual representations of molecular structures, orbitals, and workflows are essential for conveying complex information.
Caption: Computational workflow for the theoretical study of 3-(Methoxymethyl)-1,3-oxazolidin-2-one.
Conclusion and Future Perspectives
This technical guide has outlined a comprehensive theoretical framework for the investigation of 3-(Methoxymethyl)-1,3-oxazolidin-2-one. By employing modern computational chemistry techniques, researchers can gain deep insights into the conformational preferences, electronic structure, and spectroscopic properties of this molecule. The protocols and principles detailed herein provide a solid foundation for predicting its behavior and for the rational design of new oxazolidinone derivatives with enhanced biological activity or material properties.
Future theoretical studies could expand upon this framework by:
Investigating intermolecular interactions: Simulating the interaction of 3-(Methoxymethyl)-1,3-oxazolidin-2-one with biological targets or solvent molecules.
Exploring reaction mechanisms: Using computational methods to elucidate the mechanisms of reactions involving this molecule, such as its synthesis or degradation pathways.
[7]* Developing QSAR models: For a series of related derivatives, quantitative structure-activity relationship (QSAR) models can be developed to predict biological activity based on calculated molecular descriptors.
[8]
The synergy between theoretical predictions and experimental validation will undoubtedly accelerate the discovery and development of new and improved oxazolidinone-based compounds.
References
MDPI.
PMC.
PubMed.
ResearchGate.
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
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Technical Notes & Optimization
Troubleshooting
Technical Support Center: Removal of 3-(Methoxymethyl)-1,3-oxazolidin-2-one Auxiliary
Welcome to the comprehensive technical guide for the removal of the 3-(methoxymethyl)-1,3-oxazolidin-2-one chiral auxiliary. This N-MOM protected auxiliary is a valuable tool in asymmetric synthesis, particularly in faci...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical guide for the removal of the 3-(methoxymethyl)-1,3-oxazolidin-2-one chiral auxiliary. This N-MOM protected auxiliary is a valuable tool in asymmetric synthesis, particularly in facilitating diastereoselective enolate alkylations. However, its successful application hinges on its efficient and clean removal to furnish the desired chiral product without compromising stereochemical integrity.
This support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges you might encounter during this crucial deprotection step.
Method Selection Guide
Choosing the appropriate cleavage method is critical and depends on the stability of your substrate and the desired final product. The N-MOM group is generally labile to acidic conditions.
Decision Workflow for Auxiliary Removal
This diagram outlines a logical approach to selecting a cleavage method.
Caption: Decision tree for selecting an appropriate cleavage method.
Troubleshooting Guide (Q&A)
This section addresses specific problems encountered during the removal of the 3-(methoxymethyl)-1,3-oxazolidin-2-one auxiliary.
Issue 1: Incomplete or Slow Cleavage of the N-MOM Group
Question: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction times. What could be the cause?
Answer:
This is a common issue that can stem from several factors related to reagent activity, reaction conditions, and substrate properties.
Potential Causes & Recommended Solutions:
Insufficient Acid Strength or Stoichiometry: The N-MOM group is an acetal, and its cleavage is an equilibrium-driven process requiring a sufficient concentration of protons.
Solution:
Increase Acid Concentration: If using HCl, ensure it is a concentrated aqueous solution or anhydrous HCl in a suitable solvent. For Lewis acids, increase the number of equivalents.
Switch to a Stronger Acid: If mild acids like pyridinium p-toluenesulfonate (PPTS) are ineffective, consider moving to a stronger Brønsted acid like trifluoroacetic acid (TFA) or a more potent Lewis acid like titanium tetrachloride (TiCl4), provided your substrate is stable.[1]
Scavenging of Acid: If your substrate contains basic functionalities (e.g., amines, pyridines), they will neutralize the acid catalyst, rendering it ineffective.
Solution: Add a stoichiometric amount of acid relative to the basic functional groups, in addition to the catalytic amount required for cleavage.
Steric Hindrance: Bulky substituents near the acylated oxazolidinone can impede the approach of reagents.[2]
Solution:
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier. Monitor carefully for potential side reactions.
Use Smaller Reagents: If applicable, switch to a less sterically demanding Lewis acid.
Improper Solvent: The choice of solvent can influence the reaction rate.
Solution: Protic solvents like methanol or ethanol can facilitate proton transfer and may accelerate the reaction when using Brønsted acids. For Lewis acids, ethereal solvents like THF or diethyl ether are often effective.
Issue 2: Epimerization of the α-Stereocenter
Question: The auxiliary was successfully removed, but I've observed a loss of stereochemical purity at the carbon alpha to the carbonyl. Why did this happen, and how can I prevent it?
Answer:
Epimerization, the inversion of a stereocenter, is a significant risk, particularly under harsh conditions.[2][3] It compromises the primary goal of using a chiral auxiliary.
Potential Causes & Recommended Solutions:
Enolization under Basic Conditions: Although N-MOM cleavage is typically acidic, any subsequent basic workup or exposure to basic conditions can deprotonate the α-carbon, leading to a planar enolate intermediate that can be protonated from either face, causing racemization.[3][4]
Solution:
Maintain Acidic/Neutral pH: During workup, ensure the aqueous phase remains acidic or neutral until the product is fully extracted.
Avoid Strong Bases: Use weak bases like sodium bicarbonate for neutralization instead of hydroxides if possible.
Prolonged Exposure to Strong Acid and Heat: While necessary for cleavage, excessive exposure to strong acids, especially at elevated temperatures, can sometimes facilitate enolization and subsequent epimerization.[2]
Solution:
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Use Milder Conditions: Whenever possible, opt for the mildest conditions that effectively cleave the auxiliary. Lewis acid catalysis at low temperatures (e.g., 0 °C to room temperature) is often preferable.
Issue 3: Undesired Side Reactions and Product Degradation
Question: My desired product is formed, but I'm also seeing significant byproducts, or the yield of my isolated product is low due to degradation. What are common side reactions?
Answer:
Side reactions often involve the nucleophilic attack at the wrong position or reactions with other functional groups in the molecule.
Potential Causes & Recommended Solutions:
Endocyclic Cleavage: This is an undesired side reaction where a nucleophile attacks the endocyclic carbamate carbonyl of the oxazolidinone ring instead of the exocyclic N-acyl bond.[2][5] This leads to the formation of a hydroxyamide byproduct and prevents the recovery of the intact auxiliary.
Solution: This is more common in basic or nucleophilic cleavage methods not typically used for N-MOM auxiliaries, but can occur if the exocyclic carbonyl is extremely hindered. Using acidic conditions generally favors the desired exocyclic cleavage.
Reaction with Other Functional Groups: The conditions used for cleavage can affect other parts of your molecule.
Solution:
Acid-Labile Groups: If your molecule contains other acid-sensitive groups like t-butyl esters, silyl ethers, or other acetals, they may be cleaved simultaneously. The only solution is to use an orthogonal protection strategy in your synthesis or accept the concurrent deprotection.
Reductive Cleavage: When aiming for a carboxylic acid or ester but using a reagent like LiBH₄, you will instead get the primary alcohol.[6] Ensure you have selected the correct reagent for your desired transformation (see table below).
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Why is the 3-(methoxymethyl)-1,3-oxazolidin-2-one auxiliary used instead of a standard Evans auxiliary?
The N-MOM group serves as a protecting group for the nitrogen of the oxazolidinone. This can be advantageous in certain synthetic routes, for example, to prevent N-acylation or other undesired reactions at the auxiliary's nitrogen atom.
Q2: Can the auxiliary be recovered after cleavage?
Yes. After cleavage, the 3-(methoxymethyl)-1,3-oxazolidin-2-one can be recovered. Following the reaction quench and extraction of your product, the aqueous layer can be basified and extracted to recover the auxiliary. However, be aware that strong acidic conditions can sometimes lead to the degradation of the MOM group itself.[1][7]
Q3: What are the standard conditions for removing the N-MOM group to yield a carboxylic acid?
A common and effective method is acidic hydrolysis. This typically involves treating the N-acyl derivative with an acid such as aqueous hydrochloric acid in a solvent like tetrahydrofuran (THF) or methanol. The reaction can often be performed at room temperature.
Q4: Are there alternatives to Brønsted acids for cleavage?
Yes, Lewis acids can be very effective and are often milder, which can be crucial for sensitive substrates. Reagents like magnesium bromide etherate (MgBr₂·OEt₂) or titanium tetrachloride (TiCl₄) in aprotic solvents like dichloromethane can promote cleavage, often at lower temperatures, which helps to suppress side reactions like epimerization.
Q5: How can I convert the N-acyl auxiliary directly to a primary alcohol?
For direct conversion to a primary alcohol, a reductive cleavage is required. This is typically achieved using a hydride reagent like lithium borohydride (LiBH₄) in a solvent such as THF, often with the addition of water or an alcohol to facilitate the reaction.[5]
Protocols & Data
Table 1: Comparison of Common Cleavage Conditions
Desired Product
Reagent(s)
Typical Solvent(s)
Temperature
Key Considerations
Carboxylic Acid
HCl (aq.), H₂SO₄ (aq.), TFA
THF, MeOH, H₂O
0 °C to RT
Simple, but potentially harsh. Risk of epimerization and reaction with other acid-labile groups.
Carboxylic Acid
MgBr₂·OEt₂, TiCl₄
CH₂Cl₂, Et₂O
-78 °C to RT
Milder conditions, good for sensitive substrates. Requires anhydrous conditions.
Primary Alcohol
LiBH₄, LiAlH₄
THF, Et₂O
0 °C to RT
Reductive cleavage. LiAlH₄ is more reactive and may reduce other functional groups.
Ester
NaOMe, Ti(OiPr)₄
MeOH, iPrOH
RT to Reflux
Transesterification. Requires alcoholic solvent.
Aldehyde
DIBAL-H, LiAlH(OtBu)₃
Toluene, THF
-78 °C
Partial reduction. Requires careful temperature control to avoid over-reduction to the alcohol.[6][8]
Experimental Protocol: Lewis Acid-Mediated Cleavage to Carboxylic Acid
This protocol describes a mild method suitable for substrates with acid-sensitive functional groups.
Preparation: Dissolve the N-acyl-3-(methoxymethyl)-1,3-oxazolidin-2-one substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon or Nitrogen) to a concentration of 0.1 M.
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reaction: Stir the mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Allow the reaction to warm to room temperature if the reaction is slow.
Quenching: Once the starting material is consumed (typically 2-6 hours), slowly quench the reaction by adding it to a cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude carboxylic acid product by flash column chromatography on silica gel. To recover the auxiliary, the initial basic aqueous layer can be further extracted with ethyl acetate.
References
Benchchem. (2025). Technical Support Center: 5-Methyl-3-Vinyl-2-Oxazolidinone Auxiliary Removal. BenchChem.
Royal Society of Chemistry. (n.d.). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. RSC Publishing.
Benchchem. (2025). Technical Support Center: Removal of 3-Amino-2-oxazolidinone Chiral Auxiliary. BenchChem.
Azzena, U. G., Melloni, G., & Nigra, C. (1993). Reductive cleavage of N-substituted 2-aryl-1,3-oxazolidines: generation of .alpha. Journal of Organic Chemistry.
Gage, J. R. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
Google Patents. (n.d.). US4159984A - Reductive cleavage of oxazolidine compounds.
ResearchGate. (2025). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
Azzena, U. G., Melloni, G., & Nigra, C. (1993). Reductive Cleavage of N-Substituted 2-Aryl- l,3-oxazolidines: Generation of alfa-Amino-Substituted Carbanions. IRIS.
ResearchGate. (2025).
Wikipedia. (n.d.). Chiral auxiliary.
University of Calgary. (n.d.).
McKearn, T. J., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
Benchchem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary.
Cutulic, S. P. Y., et al. (2009). Metal-Free Reductive Cleavage of C-O σ-bonds in Acyloin Derivatives by an Organic Neutral Super-Electron-Donor. Journal of Organic Chemistry.
Bibliothèque et Archives Canada. (n.d.). A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis.
National Institutes of Health. (n.d.).
ResearchGate. (2025). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols.
PubMed. (n.d.). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines.
PubMed. (n.d.). Deprotection of the methoxymethyl group on 3-spiro-2-oxindole under basic conditions.
Morressier. (2020). Development of safer methods for cleavage of the Evans auxiliary.
ResearchGate. (n.d.). The alkaline hydrolysis of oxazolidinediones-2,4.
Amanote Research. (n.d.). (PDF) Acid-Catalyzed Cleavage of Methoxymethyl Phenyl.
Semantic Scholar. (n.d.).
National Institutes of Health. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC.
TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
Semantic Scholar. (n.d.).
eScholarship.org. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS.
HETEROCYCLES. (2002). A new deprotection procedure for the n-methoxy-methyl group of n-methoxymethyl-heterocyclic compound.
Justia Patents. (2014).
ResearchGate. (2025). Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2 and 5-ones, and application to the synthesis of (R)-salmeterol.
Royal Society of Chemistry. (n.d.). Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol.
Technical Support Center: Workup Procedures for Reactions Containing 3-(Methoxymethyl)-1,3-oxazolidin-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Methoxymethyl)-1,3-oxazolidin-2-one. This guide provides in-depth troubleshooting advice and frequen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Methoxymethyl)-1,3-oxazolidin-2-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the specific challenges encountered during the workup of reactions involving this versatile chiral auxiliary.
Introduction: Understanding the Challenges
3-(Methoxymethyl)-1,3-oxazolidin-2-one, often used as a chiral auxiliary in asymmetric synthesis, presents a unique set of challenges during reaction workup. Its notable polarity and moderate water solubility can lead to difficulties in separating it from the desired product, especially when the product itself has some degree of polarity. This guide is designed to provide you with the expertise and practical insights needed to develop efficient and robust workup protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the workup of reactions involving 3-(Methoxymethyl)-1,3-oxazolidin-2-one?
A1: The main difficulties arise from its physicochemical properties:
Water Solubility: This auxiliary is moderately soluble in water, which can lead to its partitioning into the aqueous layer during extraction, but also potential for it to remain in the organic layer, especially with polar organic solvents.[1]
Polarity: Its polar nature can make it "stick" to silica gel during column chromatography, sometimes co-eluting with polar products.
Stability of the MOM Group: The methoxymethyl (MOM) protecting group is sensitive to acidic conditions.[2][3] Workup procedures must be carefully designed to avoid premature cleavage if the MOM group is to be retained.
Hydrolysis of the Oxazolidinone Ring: The oxazolidinone ring itself can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[4]
Q2: I'm observing a significant amount of the auxiliary in my crude product after a standard aqueous workup. What can I do?
A2: This is a common issue. Here are several strategies to improve its removal:
Increase the number of aqueous washes: Instead of one or two washes, try three to five washes with water or brine. This will progressively remove the water-soluble auxiliary from the organic layer.
Use a less polar extraction solvent: If your product is sufficiently non-polar, switching from a solvent like ethyl acetate to a less polar one like dichloromethane (DCM) or even a mixture of hexanes and ethyl acetate can reduce the amount of the polar auxiliary that is co-extracted.
Back-extraction: If your product has acidic or basic properties, you can use chemically-active extraction.[5] For example, if your product is neutral, you can wash the organic layer with a dilute acid to protonate any basic impurities, followed by a wash with a dilute base to remove acidic impurities, while the neutral product remains in the organic phase. This can sometimes help to break up emulsions and improve separation.
Q3: Will the MOM group on the auxiliary be cleaved during my workup?
A3: The stability of the MOM group is pH-dependent. It is generally stable to basic and weakly acidic conditions at room temperature.[6] However, it can be cleaved by:
Strong acids: Avoid washing with strong acids like concentrated HCl. If an acidic wash is necessary, use a dilute solution of a weaker acid (e.g., 1 M NH4Cl, which is slightly acidic) and keep the contact time brief.
Lewis acids: Some Lewis acids used in the reaction itself can lead to MOM group cleavage.[3] Ensure your quenching and workup procedure effectively removes or neutralizes any Lewis acids present.
Elevated temperatures in the presence of acid: If you need to perform an acidic wash, do so at low temperatures (e.g., 0 °C) to minimize the risk of deprotection.
Q4: Can I remove the 3-(Methoxymethyl)-1,3-oxazolidin-2-one by recrystallization?
A4: Yes, recrystallization can be a very effective method for removing the auxiliary, provided there is a significant difference in solubility between your product and the auxiliary in the chosen solvent system.[7][8][9]
Single-solvent recrystallization: If you can find a solvent in which your product is soluble when hot but insoluble when cold, while the auxiliary remains soluble at cold temperatures, this method can be very effective.
Two-solvent recrystallization: You can also use a two-solvent system where your product is soluble in one solvent and insoluble in the other. The auxiliary should ideally be soluble in the solvent mixture.
Troubleshooting Guide
Problem
Potential Cause(s)
Troubleshooting Steps & Explanations
Low recovery of the desired product after extractive workup.
1. The product is partially water-soluble and is being lost to the aqueous layer. 2. The product is degrading under the workup conditions (e.g., pH-sensitive functional groups).
1. Saturate the aqueous layer with NaCl (brine): This increases the polarity of the aqueous phase and can "salt out" your organic product, pushing it into the organic layer. 2. Back-extract the aqueous layers: Combine all aqueous washes and extract them one or two more times with fresh organic solvent to recover any dissolved product. 3. Use a milder pH for aqueous washes: If your product is acid or base sensitive, use neutral water washes instead of acidic or basic solutions.
Emulsion formation during extraction.
1. High concentration of polar compounds at the interface. 2. Use of a polar aprotic solvent in the reaction (e.g., THF, acetonitrile) that is partially miscible with water.[10][11]
1. Add brine: The increased ionic strength can help to break up emulsions. 2. Filter through Celite: Passing the entire mixture through a pad of Celite can sometimes break the emulsion. 3. Remove the reaction solvent first: If you used a water-miscible solvent like THF, it's best to remove it under reduced pressure before the aqueous workup.
Auxiliary co-elutes with the product during column chromatography.
1. The product and auxiliary have very similar polarities. 2. Inappropriate solvent system for chromatography.
1. Optimize the solvent system: Use a less polar solvent system. A gradient elution, starting with a very non-polar eluent and gradually increasing the polarity, can often achieve better separation. 2. Consider a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase column. 3. Recrystallize before chromatography: Purifying the crude product by recrystallization first can remove the bulk of the auxiliary, making the subsequent chromatography more effective.
Unexpected deprotection of the MOM group.
1. The workup involved an acidic wash that was too strong or for too long. 2. Residual Lewis acid from the reaction was not effectively quenched.
1. Use a buffered wash: A saturated solution of sodium bicarbonate (NaHCO₃) can be used to neutralize any acid without making the solution strongly basic. 2. Thorough quenching: Ensure your quenching step is complete before proceeding to the workup. For Lewis acids, quenching with a mild base like saturated NaHCO₃ or a tartrate buffer (Rochelle's salt solution) can be effective.
Experimental Protocols
Protocol 1: General Extractive Workup for Neutral Products
This protocol is a good starting point for the removal of 3-(Methoxymethyl)-1,3-oxazolidin-2-one when your desired product is neutral and not highly water-soluble.
Step-by-Step Methodology:
Quench the Reaction: Cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. The use of NH₄Cl provides a mildly acidic quench which is generally safe for the MOM group at low temperatures.
Solvent Removal (if necessary): If the reaction was conducted in a water-miscible solvent such as THF or acetonitrile, remove the solvent under reduced pressure.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
Combine Organic Layers: Combine the organic extracts.
Wash the Organic Layer: Wash the combined organic layers sequentially with:
Water (2 x)
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x) - to remove any acidic byproducts.
Brine (saturated NaCl solution) (1 x) - to begin the drying process and help break any minor emulsions.
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Workflow for Workup Troubleshooting
Caption: A decision-making workflow for troubleshooting common issues during the workup of reactions containing 3-(Methoxymethyl)-1,3-oxazolidin-2-one.
References
Solubility of Things. 3-Methyloxazolidin-2-one. [Link]
University of California, Los Angeles. Recrystallization - Single Solvent. [Link]
effect of temperature on 3-(Methoxymethyl)-1,3-oxazolidin-2-one reactivity
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Temperature Effects on 3-(Methoxymethyl)-1,3-oxazolidin-2-one Reactivity Executive Summary The reactivity pr...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Senior Application Scientist, Technical Support
Subject: Technical Guide: Temperature Effects on 3-(Methoxymethyl)-1,3-oxazolidin-2-one Reactivity
Executive Summary
The reactivity profile of 3-(Methoxymethyl)-1,3-oxazolidin-2-one (N-MOM-2-oxazolidinone) is strictly governed by temperature thresholds. This compound functions primarily as a masked oxazolidinone or a lithiation substrate . Its utility relies on the kinetic stability of the N-methoxymethyl (MOM) protecting group and the thermodynamic stability of the oxazolidinone ring.
<-70°C (Cryogenic): Required for C-H activation (lithiation) to prevent decomposition.
-20°C to 25°C (Ambient): Stable zone for nucleophilic substitution and storage (anhydrous).
>50°C (Elevated): Activation zone for acid-catalyzed MOM deprotection; high risk of ring hydrolysis in basic media.
Critical Reactivity Profile
A. C-H Activation (Lithiation)
The primary synthetic application of this scaffold involves lithiation at the C4 position (alpha to nitrogen). This reaction is highly temperature-sensitive.
Mechanism: Strong bases (e.g., s-BuLi) coordinate to the carbamate oxygen and deprotonate C4.
Temperature Rule: Reaction must be maintained at -78°C .
Failure Mode: Above -40°C, the lithiated intermediate is prone to ring fragmentation or [1,2]-Wittig rearrangement of the MOM group, leading to irreversible byproduct formation.
B. MOM Group Stability & Cleavage
The N-MOM group is an acetal, stable to basic and nucleophilic conditions but sensitive to acids.
Base Stability: Stable up to reflux in THF/Toluene with non-nucleophilic bases.
Acid Sensitivity: Hydrolysis occurs readily at 50°C–80°C with aqueous acids (HCl, TFA).
Lewis Acids: Can be cleaved at 0°C to RT using BBr₃ or TiCl₄, often used when thermal conditions must be mild.
Detailed Protocol: C4-Functionalization
Standard Operating Procedure for Electrophilic Trapping
Objective: Introduce a substituent at the 4-position via lithiation.
Reagents:
Substrate: 3-(Methoxymethyl)-1,3-oxazolidin-2-one
Base: sec-Butyllithium (1.3 M in cyclohexane)
Chelator: TMEDA (Tetramethylethylenediamine)
Solvent: Anhydrous THF
Step-by-Step Methodology:
Preparation (25°C): Flame-dry a 2-neck round bottom flask under Argon. Dissolve substrate (1.0 equiv) and TMEDA (1.2 equiv) in THF (0.2 M concentration).
Cooling (-78°C): Submerge flask in a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
Deprotonation (-78°C): Add s-BuLi (1.1 equiv) dropwise over 20 minutes.
Technical Note: Maintain internal temperature below -70°C. Exotherms here will cause decomposition.
Incubation (-78°C): Stir for 45–60 minutes. The solution typically turns light yellow.
Trapping (-78°C): Add the electrophile (e.g., Alkyl halide, Aldehyde) dropwise.
Warming Ramp:
For Reactive Electrophiles (Aldehydes): Stir at -78°C for 1 hour, then quench at low temp.
For Sluggish Electrophiles (Alkyl halides): Allow to warm slowly to -20°C over 2 hours. Do not exceed 0°C before quenching.
Troubleshooting Guide (FAQ)
Symptom
Probable Cause
Corrective Action
Low Yield (<30%)
Temperature Overshoot: Lithiated intermediate decomposed before trapping.
"MOM-Transfer" or Rearrangement: Temp > -40°C triggered [1,2]-migration or ring opening.
Strictly control warming ramp. Quench reaction at lower temperature (-20°C).
Recovery of Starting Material
Insufficient Activation: Deprotonation failed due to wet solvent or weak base.
Re-titrate s-BuLi. Ensure THF is distilled from Na/Benzophenone.
MOM Cleavage during Workup
Acidic Exotherm: Quenching with strong acid generated heat.
Quench with sat. NH₄Cl or phosphate buffer (pH 7). Keep workup cold (0°C).
Formaldehyde Odor
MOM Hydrolysis: Storage in acidic environment or moisture ingress.
Store under inert atmosphere. Check solvent pH; avoid CDCl₃ (acidic) for long NMR storage.
Reaction Pathway Visualization
The following diagram illustrates the temperature-dependent pathways. The "Safe Zone" leads to the desired product, while "Danger Zones" lead to decomposition.
Caption: Reaction coordinate showing the narrow thermal window for successful C4-functionalization versus decomposition pathways.
Quantitative Data: Temperature vs. Stability
Condition
Temperature
Outcome
Mechanism
Lithiation
-78°C
Stable Intermediate
Kinetic control; C-Li bond intact.
Lithiation
-20°C
50% Decomposition
Ring fragmentation / Elimination.
Acid Hydrolysis
25°C
Slow / Incomplete
Rate-limited acetal hydrolysis.
Acid Hydrolysis
65°C
Full Deprotection
Thermodynamic cleavage of MOM ether.
Storage
4°C
Stable (>1 year)
Inert to moisture/oxidation.
References
Beak, P., & Lee, W. K. (1990). Alpha-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions.Journal of Organic Chemistry . (Foundational work on lithiation of N-Boc and N-alkyl heterocycles).
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience . (Standard protocols for MOM group stability and cleavage).
Gawley, R. E. (1997). Stereoselective Lithiation of N-Substituted Heterocycles. Current Organic Chemistry . (Review of lithiation regioselectivity and temperature dependence).
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon . (Detailed discussion on the thermal stability of organolithium intermediates).
Reference Data & Comparative Studies
Validation
A Cost-Benefit Analysis of 3-(Methoxymethyl)-1,3-oxazolidin-2-one in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the judicious selection of reagents is param...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the judicious selection of reagents is paramount to achieving efficiency, safety, and economic viability. The introduction of the methoxymethyl (MOM) ether as a protecting group for alcohols is a frequently employed strategy. This guide provides an in-depth cost-benefit analysis of 3-(Methoxymethyl)-1,3-oxazolidin-2-one (MMO), a reagent for methoxymethylation, and objectively compares its performance with traditional and alternative methods. By presenting supporting experimental data, detailed protocols, and a clear economic evaluation, this document aims to equip researchers and process chemists with the necessary information to make informed decisions for their synthetic endeavors.
Introduction to 3-(Methoxymethyl)-1,3-oxazolidin-2-one (MMO) as a Methoxymethylating Agent
The methoxymethyl (MOM) group is a popular choice for protecting hydroxyl functionalities due to its stability across a wide range of reaction conditions and its relatively straightforward cleavage under acidic conditions. Traditionally, the introduction of the MOM group has been dominated by the use of chloromethyl methyl ether (MOM-Cl). However, the high toxicity and carcinogenic nature of MOM-Cl have necessitated the development of safer alternatives.
3-(Methoxymethyl)-1,3-oxazolidin-2-one (MMO) has emerged as a promising alternative, offering a less hazardous profile for the introduction of the MOM group. It is a stable, crystalline solid that can be handled more safely than the volatile and highly reactive MOM-Cl. The reaction typically proceeds via activation with a Lewis or Brønsted acid, followed by reaction with the alcohol to be protected.
Comparative Analysis: MMO vs. Alternative Methoxymethylating Agents
The selection of a methoxymethylating agent is a multifactorial decision, balancing cost, reactivity, safety, and scalability. Here, we compare MMO with its primary competitors: chloromethyl methyl ether (MOM-Cl) and dimethoxymethane (DMM).
Cost Analysis
A direct comparison of the bulk pricing of these reagents is crucial for process development and large-scale synthesis. The following table provides an estimated cost comparison based on currently available market data. Prices are subject to variation based on supplier, purity, and volume.
Reagent
Chemical Formula
Molecular Weight
Form
Estimated Bulk Price (USD/kg)
Key Cost Drivers
3-(Methoxymethyl)-1,3-oxazolidin-2-one (MMO)
C5H9NO3
131.13
Solid
100 - 200
Multi-step synthesis, purification
Chloromethyl methyl ether (MOM-Cl)
C2H5ClO
80.51
Liquid
50 - 100
Raw material costs, hazardous material handling
Dimethoxymethane (DMM)
C3H8O2
76.09
Liquid
10 - 30
Large-scale industrial production, solvent use
Analysis of Cost-Effectiveness:
While MMO appears to be the most expensive reagent on a per-kilogram basis, a true cost-benefit analysis must consider factors beyond the initial purchase price.
MOM-Cl: Despite its lower initial cost, the significant health risks associated with MOM-Cl necessitate specialized handling procedures, including dedicated ventilation, personal protective equipment (PPE), and waste disposal protocols. These associated costs, along with the potential for long-term health liabilities, can significantly increase the overall cost of its use.
DMM: As the most economical option, DMM is attractive for large-scale applications. However, its lower reactivity often requires harsher reaction conditions, such as stronger acids and higher temperatures, which can lead to side reactions and may not be suitable for sensitive substrates.
MMO: The higher upfront cost of MMO is offset by its enhanced safety profile, which reduces the need for extensive engineering controls and specialized handling. Its solid form also allows for easier storage and dispensing. For high-value products, such as pharmaceuticals, where safety and reliability are paramount, the additional cost of MMO can be justified.
Performance and Reactivity Comparison
The efficiency of a methoxymethylation reaction is a critical factor in its overall cost-effectiveness. The following table summarizes the typical performance of each reagent.
Reagent
Typical Reaction Conditions
Typical Yields
Substrate Scope
Key Advantages
Key Disadvantages
MMO
Lewis or Brønsted acid catalyst, moderate temperatures
Good to Excellent
Broad, suitable for sensitive substrates
High safety profile, solid, stable
Higher reagent cost, may require catalyst optimization
Lower reactivity, harsh conditions, potential for side reactions
Experimental Evidence:
While direct comparative studies are limited, the literature provides numerous examples of successful methoxymethylations using each of these reagents. For instance, a microwave-assisted synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones using dimethyl carbonate demonstrates high yields in short reaction times, highlighting the efficiency of modern synthetic methods for oxazolidinone derivatives.[1] The synthesis of oxazolidinones from N-aryl-carbamates and epichlorohydrin under mild conditions also showcases efficient routes to the core structure.[2]
Experimental Protocols
To provide a practical basis for comparison, the following are representative experimental protocols for the methoxymethylation of a generic primary alcohol using MMO and MOM-Cl.
Protocol 1: Methoxymethylation using 3-(Methoxymethyl)-1,3-oxazolidin-2-one (MMO)
Caption: Workflow for methoxymethylation using MMO.
Step-by-Step Methodology:
To a solution of the primary alcohol (1.0 equivalent) and 3-(Methoxymethyl)-1,3-oxazolidin-2-one (1.2 equivalents) in anhydrous dichloromethane (DCM) is added a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate, 0.1 equivalents) at 0 °C.
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, monitoring by TLC.
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel to afford the desired methoxymethyl ether.
Protocol 2: Methoxymethylation using Chloromethyl methyl ether (MOM-Cl)
Caption: Workflow for methoxymethylation using MOM-Cl.
Step-by-Step Methodology:
To a solution of the primary alcohol (1.0 equivalent) and N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) in anhydrous dichloromethane (DCM) at 0 °C is added chloromethyl methyl ether (1.5 equivalents) dropwise.
The reaction mixture is stirred at 0 °C for 1-2 hours, monitoring by TLC.
Upon completion, the reaction is quenched with water.
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel to afford the desired methoxymethyl ether.
Decision Framework for Reagent Selection
The choice between MMO, MOM-Cl, and DMM is context-dependent. The following decision-making framework can guide researchers and process chemists in selecting the most appropriate reagent for their specific needs.
Caption: Decision framework for selecting a methoxymethylating agent.
Conclusion and Future Outlook
3-(Methoxymethyl)-1,3-oxazolidin-2-one (MMO) presents a compelling case as a safe and effective alternative to the hazardous chloromethyl methyl ether for the introduction of the methoxymethyl protecting group. While its initial procurement cost is higher, a comprehensive cost-benefit analysis reveals that the reduced expenditure on safety infrastructure and handling protocols can make it an economically viable, and often superior, choice, particularly in the context of high-value pharmaceutical synthesis.
The choice of methoxymethylating agent will always be a balance of cost, safety, and reactivity. For large-scale industrial processes where cost is the primary driver and substrates are robust, dimethoxymethane remains a strong contender. However, for research, development, and the synthesis of complex, sensitive molecules, the advantages of MMO in terms of safety and ease of handling are significant.
As the chemical industry continues to move towards greener and safer processes, the adoption of reagents like MMO is expected to increase. Further research into more cost-effective synthetic routes to MMO and the development of catalytic systems that enhance its reactivity will further solidify its position as a valuable tool in the synthetic chemist's arsenal.
References
AstraZeneca AB. (2003). Oxazolidinone derivatives, processes for their preparation, and pharmaceutical compositions containing them.
Bratulescu, G. (2021). Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. ResearchGate. [Link]
Reddy, D. S., et al. (2009). A Facile and Efficient Synthesis of 2,4,5-Trisubstituted Oxazolines via Staudinger/Aza-Wittig Reaction of β-Azido Esters. Elsevier.
Dana Bioscience. (n.d.). 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one 100mg. Retrieved February 13, 2026, from [Link]
Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155. [Link]
Khrustalev, D. P., et al. (2007). Synthesis of 2-Substituted-1,3-oxazolidines under Microwave Irradiation. Russian Journal of General Chemistry, 77(5), 969.
Abdel-Aal, E. A., et al. (2024). Green synthesis and characterization of binary, ternary, and quaternary Ti/MMO anodes for chlorine and oxygen evolution reactions. Scientific Reports, 14(1), 9938. [Link]
Reddy, C. S., & Smitha, G. (2015). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. ResearchGate. [Link]
Maciejewski, H., et al. (2018). Comparison of Effectiveness of Various Approaches to Direct Synthesis of Alkoxysilanes. ResearchGate. [Link]
Reddit. (2025, October 20). Why does the same reagent vary so much in price between vendors? r/labrats. [Link]
Sartori, G., et al. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 199-250. [Link]
Executive Summary This guide provides a technical comparison of 3-(Methoxymethyl)-1,3-oxazolidin-2-one (N-MOM oxazolidinone) against its primary analogs: the unsubstituted parent, the N-Methyl derivative, and N-Acyl vari...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of 3-(Methoxymethyl)-1,3-oxazolidin-2-one (N-MOM oxazolidinone) against its primary analogs: the unsubstituted parent, the N-Methyl derivative, and N-Acyl variants (Evans auxiliaries).
Target Audience: Synthetic organic chemists and medicinal chemists.[1]
Core Value: The N-methoxymethyl (MOM) group serves as a unique "hemi-aminal" protecting group.[1] Unlike standard alkyl (methyl) or acyl derivatives, it offers a specific orthogonality—stable to strong bases but readily cleaved under mild acidic conditions. This guide details the spectroscopic signatures required to validate its formation and distinguish it from stable byproducts.[1]
Spectroscopic Profile & Data Comparison
The identification of 3-(Methoxymethyl)-1,3-oxazolidin-2-one relies on detecting the specific magnetic environment of the hemi-aminal acetal linkage (
).
Comparative
H NMR Data (400 MHz, CDCl
)
The following table contrasts the diagnostic signals of the N-MOM derivative with its closest analogs.
Proton Environment
3-(Methoxymethyl)- (N-MOM)
3-Methyl- (N-Me)
1,3-Oxazolidin-2-one (N-H)
3-Acetyl- (N-Ac)
N-Substituent ()
4.75 – 4.85 ppm (s, 2H) (Diagnostic )
2.88 ppm (s, 3H) (Diagnostic )
5.50 – 6.50 ppm (br s) (Exchangeable N-H)
2.55 ppm (s, 3H) (Acetyl )
MOM Methoxy ()
3.35 – 3.40 ppm (s, 3H)
N/A
N/A
N/A
Ring C4-H ()
3.65 – 3.75 ppm (t)
3.61 ppm (t)
3.40 – 3.50 ppm (t)
4.00 – 4.10 ppm (t)
Ring C5-H ()
4.30 – 4.40 ppm (t)
4.32 ppm (t)
4.40 – 4.50 ppm (t)
4.40 – 4.50 ppm (t)
Technical Insight:
The "MOM Singlet": The defining feature of the N-MOM derivative is the singlet between 4.70–4.90 ppm corresponding to the methylene linker (
). This is significantly downfield from a standard N-Methyl group (2.88 ppm) due to the desheilding effect of the adjacent oxygen.
Ring Current Effects: In N-Acyl derivatives (Evans auxiliaries), the C4 protons shift downfield (~4.0 ppm) due to the anisotropy of the exocyclic carbonyl. The N-MOM group lacks this carbonyl anisotropy, keeping C4 protons closer to the alkyl range (~3.7 ppm).
Activation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C under inert atmosphere (
or Ar).
Deprotonation: Add a solution of 1,3-oxazolidin-2-one in THF dropwise. Evolution of
gas will occur.[1] Stir at 0°C for 30 minutes until gas evolution ceases.
Checkpoint: The solution should become clear or slightly cloudy white (formation of the sodium salt).
Alkylation: Add MOMCl (1.1 equiv) dropwise via syringe.[1] Maintain temperature < 5°C to prevent decomposition of MOMCl.[1]
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
Monitoring: Check TLC (EtOAc/Hexane 1:1).[1] The starting material (low R_f) should disappear, replaced by a higher R_f spot (N-MOM product).
Quench & Workup: Carefully quench with saturated aqueous
. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over , and concentrate.[2]
Purification: Flash column chromatography (Silica gel, 30% EtOAc in Hexanes).
Protocol: Synthesis of 3-Methyl-1,3-oxazolidin-2-one (Alternative)
Use Case: When a permanently stable, non-removable blocking group is required.
Procedure: Follow the same activation step as above (NaH/THF).
Alkylation: Substitute MOMCl with Iodomethane (MeI) (1.2 equiv).[1]
Note: This reaction is faster and cleaner but yields a product that is extremely difficult to deprotect without destroying the ring.[1]
Performance & Stability Analysis
The choice between MOM, Methyl, and Acyl groups depends on the required "orthogonality"—how the group behaves under specific reaction conditions.
Feature
N-MOM (Methoxymethyl)
N-Methyl
N-Acyl (Evans)
Base Stability
High (Stable to LDA, NaH, BuLi)
High (Stable to essentially all bases)
Low (Cleaved by hydroxides/alkoxides)
Acid Stability
Low (Cleaved by TFA, dilute HCl)
High (Stable to TFA, HCl)
Moderate (Stable to mild acid)
Removal
Facile (Acid hydrolysis)
Difficult (Requires harsh conditions)
Facile (Hydrolysis/Transesterification)
Main Use
Protecting group; Prodrug moiety
Solvent; Electrolyte; Permanent block
Chiral Auxiliary (for asymmetric induction)
Stability & Reactivity Pathway Diagram
The following diagram illustrates the divergent reactivity of the oxazolidinone nitrogen depending on the substituent.
Figure 1: Divergent synthesis and stability pathways for N-substituted oxazolidinones. Note that N-Methyl derivatives are effectively dead-ends for protection strategies due to their high stability.[1]
References
National Institute of Standards and Technology (NIST). (2023).[1] 2-Oxazolidinone Mass Spectrum and Data. Retrieved from [Link]
PubChem. (2024).[1][3] Compound Summary: 3-Methyl-2-oxazolidinone.[1][4][5][6][7] Retrieved from [Link]
Organic Syntheses. (2006).[1] Protection of Alcohols using MOMCl. (General procedure adapted for amides/carbamates).[1] Retrieved from [Link]
Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using 2-Oxazolidinone Auxiliaries. Organic Syntheses, 68, 83. (Reference for N-Acyl spectral comparison).
Navigating the Safe Handling of 3-(Methoxymethyl)-1,3-oxazolidin-2-one: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 3-(Methoxymethyl)-1,3-oxazolidin-2-one, a heterocyclic compound whose handling demands meticulous attention to safety protocols. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Understanding the Hazard Profile
3-(Methoxymethyl)-1,3-oxazolidin-2-one presents a multi-faceted hazard profile that necessitates a comprehensive approach to personal protection. According to safety data sheets, this compound is classified as:
Harmful if swallowed (Acute Toxicity, Oral, Category 4)[1]
May cause an allergic skin reaction (Skin Sensitization, Category 1)[1]
May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)[1][2]
Toxic to aquatic life with long-lasting effects [1]
Given these hazards, direct contact with the skin, eyes, and respiratory system must be rigorously prevented through the correct selection and use of Personal Protective Equipment (PPE).
Core Personal Protective Equipment (PPE) Requirements
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory personnel from hazardous chemicals.[4][5] This plan should detail specific PPE requirements for handling substances like 3-(Methoxymethyl)-1,3-oxazolidin-2-one.
Eye and Face Protection: The First Line of Defense
Given the severe risk of eye damage, robust eye and face protection is non-negotiable.
Recommendation: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] For operations with a higher risk of splashing, such as transferring large volumes or working under pressure, a full-face shield should be worn in addition to safety goggles.[6]
Causality: The oxazolidinone structure can cause significant and potentially irreversible damage to the delicate tissues of the eye.[1] Standard safety glasses do not provide a sufficient seal to protect against splashes, mists, or vapors.
Hand Protection: Selecting the Appropriate Barrier
Choosing the right gloves is critical to prevent skin irritation and sensitization. The selection should be based on the glove material's resistance to the chemical.
Recommendation: Nitrile or neoprene gloves are recommended for handling 3-(Methoxymethyl)-1,3-oxazolidin-2-one. Avoid natural rubber (latex) gloves, as they offer poor protection against many organic chemicals.[3][7][8]
Causality: Nitrile and neoprene provide good to excellent protection against a wide range of organic solvents, acids, and bases.[8][9] The thickness of the glove is also a factor; a thicker glove generally provides a longer breakthrough time but may reduce dexterity.[8] For incidental contact, a standard thickness nitrile glove is sufficient, but for prolonged handling or immersion, a heavier-duty nitrile or neoprene glove should be selected. Always inspect gloves for any signs of degradation or punctures before use.[4][5]
Glove Material
Protection Against 3-(Methoxymethyl)-1,3-oxazolidin-2-one (and similar organics)
Poor protection against many organic chemicals.[3][7]
Polyvinyl Chloride (PVC)
Fair to Poor
Not recommended for use with many organic solvents.[3]
Body Protection: Shielding Against Accidental Spills
To protect against accidental spills and contamination of personal clothing, appropriate body protection is essential.
Recommendation: A polyethylene-coated polypropylene or other laminate material lab coat or gown should be worn.[10] For large-scale operations, a full chemical-resistant suit may be necessary.
Causality: Standard cloth lab coats can absorb chemical spills, holding the hazardous substance against the skin and prolonging exposure. Impervious materials prevent the chemical from reaching the skin.
Given that 3-(Methoxymethyl)-1,3-oxazolidin-2-one may cause respiratory irritation, engineering controls and, where necessary, respiratory protection are crucial.
Recommendation: All handling of this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is required.[2]
Causality: Inhalation of vapors or mists can directly irritate the respiratory tract.[1][2] A fume hood provides the primary engineering control to capture and exhaust these emissions. An APR with organic vapor cartridges is designed to adsorb volatile organic compounds, preventing them from being inhaled.
Safe Handling and Disposal Workflow
A systematic approach to handling and disposal is critical to minimize exposure and environmental impact.
Caption: A streamlined workflow for the safe handling and disposal of 3-(Methoxymethyl)-1,3-oxazolidin-2-one.
Step-by-Step Disposal Plan
Proper disposal is a critical final step in the safe handling of 3-(Methoxymethyl)-1,3-oxazolidin-2-one. Adherence to institutional and local regulations is mandatory.
Segregation: Do not mix waste containing 3-(Methoxymethyl)-1,3-oxazolidin-2-one with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[11]
Containerization: Use a chemically resistant container for waste collection. The original container or a designated high-density polyethylene (HDPE) container is suitable. Ensure the container is kept closed when not in use.[11]
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-(Methoxymethyl)-1,3-oxazolidin-2-one".[11]
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[5] Do not dispose of this chemical down the drain, as it is toxic to aquatic life.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
By adhering to these detailed safety protocols, researchers can confidently handle 3-(Methoxymethyl)-1,3-oxazolidin-2-one while ensuring their personal safety and the integrity of their work environment.
References
Carl ROTH. (n.d.). Safety data sheet. Retrieved from [Link]
Angene Chemical. (2024, April 17). Safety Data Sheet. Retrieved from [Link]
3M. (2025, January 28). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]
Unknown. (n.d.). Safety Data Sheet 1. Product and company identification 2.
Unknown. (2021, November 25).
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
University of California, Santa Barbara. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]